N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 899951-22-5
VCID: VC4516399
InChI: InChI=1S/C19H18ClN3O4/c20-15-6-10-16(11-7-15)22(19(25)21-12-2-1-3-13-21)18(24)14-4-8-17(9-5-14)23(26)27/h4-11H,1-3,12-13H2
SMILES: C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.82

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide

CAS No.: 899951-22-5

Cat. No.: VC4516399

Molecular Formula: C19H18ClN3O4

Molecular Weight: 387.82

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide - 899951-22-5

Specification

CAS No. 899951-22-5
Molecular Formula C19H18ClN3O4
Molecular Weight 387.82
IUPAC Name N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C19H18ClN3O4/c20-15-6-10-16(11-7-15)22(19(25)21-12-2-1-3-13-21)18(24)14-4-8-17(9-5-14)23(26)27/h4-11H,1-3,12-13H2
Standard InChI Key ZKNQJNASSSOBKG-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a 4-nitrobenzoyl moiety, which may contribute to its biological activity.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide typically involves multi-step chemical reactions. These processes often utilize solvents like dichloromethane or dimethylformamide and may employ catalysts such as palladium on carbon for specific reactions. Monitoring the reaction progress through thin-layer chromatography (TLC) is common practice during the synthesis process.

Biological Activity and Potential Applications

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities. While its precise mechanism of action is not fully elucidated, it is believed to involve interaction with specific biological targets such as enzymes or receptors involved in pain signaling pathways. Compounds with similar structures may exhibit analgesic effects by modulating neurotransmitter release or inhibiting inflammatory mediators.

Biological Activity Comparison Table

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
N-(4-chlorobenzoyl)piperidine-1-carboxamideModerateWeakSimilar structure; less potent
N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamideStrongModerateEnhanced activity due to additional nitro group
N-(3-nitrophenyl)-N-(4-nitrobenzoyl)piperidineWeakStrongDifferent substitution pattern; higher anticancer activity

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound. These methods provide insights into functional group identification and molecular interactions.

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